Product packaging for Methoxydifluoroborane(Cat. No.:CAS No. 381-59-9)

Methoxydifluoroborane

Cat. No.: B14750478
CAS No.: 381-59-9
M. Wt: 79.84 g/mol
InChI Key: MMOYZEVQTUZRGG-UHFFFAOYSA-N
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Description

Historical Context of Boron-Fluorine Compound Research

The journey into the world of boron-fluorine chemistry began in the early 19th century. Elemental boron was first isolated in 1808 by Sir Humphry Davy, as well as by Joseph Louis Gay-Lussac and Louis Jacques Thénard. acs.org This discovery laid the groundwork for exploring the reactivity of boron with other elements. The synthesis of organoboron compounds was first reported by Frankland in 1862, though the field remained relatively dormant for nearly a century. thieme.de

A pivotal moment in boron-fluorine chemistry was the discovery of boron trifluoride (BF₃) in 1808 by Gay-Lussac and Thénard. researchgate.net The exploration of its properties as a potent Lewis acid opened up new avenues in catalysis and chemical synthesis. The broader field of organofluorine chemistry, which provides the context for the fluorine atoms in methoxydifluoroborane, also has early roots, with the first synthesis of an organofluorine compound reported in 1862. acs.org The development of fluorination methods, such as the Schiemann reaction, further expanded the toolkit for creating carbon-fluorine bonds. acs.org The mid-20th century saw a surge of interest in organoboron chemistry, largely spurred by the pioneering work of Herbert C. Brown on hydroboration, a discovery that was initially met with skepticism but went on to revolutionize organic synthesis. thieme.de This historical progression set the stage for the investigation of more complex and functionalized boron-fluorine systems like this compound.

Significance of Boron Difluoride Frameworks in Contemporary Chemistry

The boron difluoride (BF₂) moiety is a cornerstone of modern materials science and catalysis due to its unique electronic and structural properties. Compounds incorporating the BF₂ framework are recognized for their strong Lewis acidity, which makes them effective catalysts in a variety of organic transformations. researchgate.net For instance, boron difluoride complexes are employed as catalysts for the defluorofunctionalization of electron-deficient arenes, a process that involves the breaking of strong carbon-fluorine bonds. researchgate.netiastate.edu

Beyond catalysis, the rigid and planar structure of many boron difluoride complexes, coupled with their photophysical properties, has led to their extensive use in the development of advanced materials. researchgate.netrsc.org Difluoroboron β-diketonate complexes, for example, are a class of highly luminescent materials with applications as bioimaging probes, sensors, and active components in optoelectronic devices. researchgate.netrsc.orgnih.gov These compounds often exhibit strong fluorescence in both solution and the solid state, large extinction coefficients, and tunable emission wavelengths. researchgate.netiastate.edu The incorporation of the BF₂ unit can enhance the fluorescence quantum yields of organic molecules and lead to interesting properties such as aggregation-induced emission (AIE), where the molecules become highly luminescent in the aggregated state. rsc.org This has been leveraged in the development of fluorescent nanoparticles for cellular imaging. rsc.org Furthermore, the BF₂ framework is integral to a variety of functional materials, including those with applications in anticancer therapy and as fluorescent probes for cell imaging. researchgate.net

Overview of Academic Research Trajectories for Alkoxydifluoroboranes

Alkoxydifluoroboranes, the class of compounds to which this compound belongs, represent a significant area of academic inquiry. Research in this field is multifaceted, spanning from fundamental studies of their synthesis and reactivity to their application as versatile chemical intermediates and precursors to advanced materials.

One major research trajectory focuses on the synthesis of novel alkoxydifluoroboranes and the development of efficient synthetic methodologies. nih.govacs.org These methods often involve the reaction of alcohols or alkoxides with boron trifluoride or its adducts. The resulting alkoxydifluoroboranes can then serve as building blocks for more complex molecular architectures.

Furthermore, academic research is actively exploring the applications of alkoxydifluoroboranes in materials science. By analogy with the well-studied difluoroboron β-diketonates, researchers are investigating how the incorporation of different alkoxy groups can tune the photophysical and electronic properties of these materials. The goal is to design and synthesize new fluorescent dyes, sensors, and other functional materials with tailored properties. rsc.org The study of fluorinated organoboron compounds, in general, is a burgeoning field, with applications in pharmaceuticals and materials science. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3BF2O B14750478 Methoxydifluoroborane CAS No. 381-59-9

Properties

CAS No.

381-59-9

Molecular Formula

CH3BF2O

Molecular Weight

79.84 g/mol

IUPAC Name

difluoro(methoxy)borane

InChI

InChI=1S/CH3BF2O/c1-5-2(3)4/h1H3

InChI Key

MMOYZEVQTUZRGG-UHFFFAOYSA-N

Canonical SMILES

B(OC)(F)F

Origin of Product

United States

Spectroscopic Characterization Methodologies and Structural Elucidation of Methoxydifluoroborane Derivatives

Nuclear Magnetic Resonance Spectroscopy Applications (¹H, ¹¹B, ¹⁹F NMR)

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For methoxydifluoroborane derivatives, ¹H, ¹¹B, and ¹⁹F NMR are particularly informative. mcmaster.ca

The chemical shift (δ) in an NMR spectrum indicates the electronic environment of a nucleus. libretexts.org In this compound, the electronegative fluorine and oxygen atoms significantly influence the chemical shifts of the adjacent nuclei.

¹H NMR: The protons of the methoxy (B1213986) group (CH₃) are expected to show a single resonance. The chemical shift is influenced by the electron-withdrawing nature of the adjacent oxygen and the BF₂ group.

¹¹B NMR: The chemical shift of the boron-11 (B1246496) nucleus is highly sensitive to its coordination number and the nature of the substituents. sdsu.edu For tricoordinate boron compounds like this compound, the presence of a π-donating OR group results in a resonance at a higher field (lower ppm value) compared to alkylboranes. sdsu.edu The coordination of a Lewis base to the boron center would cause a significant upfield shift. sdsu.edu

¹⁹F NMR: The fluorine-19 nucleus is also very sensitive to its chemical environment. In BF₂ groups, the ¹⁹F chemical shift provides information about the electronic properties of the other substituents on the boron atom.

Table 1: Typical NMR Chemical Shift Ranges for this compound Derivatives

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)Influencing Factors
¹HCH₃-O-B3.5 - 4.5Electronegativity of O and BF₂ group.
¹¹BR-O-B F₂0 - 10π-donation from oxygen, coordination state.
¹⁹FCH₃-O-BF-130 to -160Electronic properties of the alkoxy group.

Note: The values presented are typical and can vary based on solvent, concentration, and the specific structure of the derivative.

Spin-spin coupling, observed as the splitting of NMR signals, provides information about the connectivity of atoms and the geometry of the molecule. slideshare.net The magnitude of the coupling constant (J), measured in Hertz (Hz), is independent of the external magnetic field strength. libretexts.org

In this compound derivatives, the most significant coupling is between the boron and fluorine nuclei.

¹J(¹¹B-¹⁹F) Coupling: Boron has two NMR-active isotopes: ¹¹B (I=3/2, 80.1% abundance) and ¹⁰B (I=3, 19.9% abundance). researchgate.net Coupling between ¹¹B and an equivalent set of two ¹⁹F nuclei is expected to split the ¹¹B signal into a triplet. Conversely, the ¹⁹F signal is split by the ¹¹B nucleus into a characteristic 1:1:1:1 quartet. researchgate.net The magnitude of ¹J(B-F) can be small and is sometimes unresolved, leading to a broad signal, especially for quadrupolar boron nuclei. For some BF₂ complexes, ¹J(B-F) values around 29 Hz have been reported.

Long-Range Coupling: Long-range coupling, such as through-space coupling between the methoxy protons and the fluorine atoms (⁴J(¹H-¹⁹F)), may also be observed, providing further conformational insights.

Table 2: Representative Spin-Spin Coupling Constants in Difluoroborane (B8323493) Compounds

Coupling NucleiCoupling TypeTypical J-value (Hz)Structural Information
¹¹B - ¹⁹F¹J15 - 35Direct B-F bond connectivity.
¹⁹F - ¹⁹F²J or ³JVariableThrough-bond or through-space interactions in more complex derivatives.
¹H - ¹⁹F⁴J< 5Conformational arrangement of the methoxy group relative to the BF₂ moiety.

Dynamic NMR (DNMR) techniques are used to study molecular processes that occur on the NMR timescale, such as conformational changes or chemical exchange. acs.org For this compound and its adducts, several dynamic processes can be investigated.

One such process is ligand exchange. In the presence of a Lewis base (e.g., an ether or amine), this compound can form a tetracoordinate adduct. At low temperatures, separate signals for the free and complexed species may be observed. rsc.org As the temperature increases, the rate of exchange between the free and bound states can increase, leading to the broadening and eventual coalescence of the distinct NMR signals into a single, averaged peak. rsc.org By analyzing the changes in the line shape of the NMR signals at different temperatures, it is possible to calculate the activation energy and other kinetic parameters for the exchange process. mcmaster.ca

Another potential dynamic process is the restricted rotation around the B-O bond due to its partial double bond character, which could be studied by variable temperature NMR. Hindered rotation about the O-R bond has been observed in some boron trifluoride ether complexes. rsc.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique provides accurate data on bond lengths, bond angles, and the spatial relationships between molecules in the crystal lattice. wikipedia.orgunits.it

For derivatives of this compound, X-ray crystallography can precisely define the geometry around the boron atom. Key parameters include the lengths of the B-F, B-O, and O-C bonds, as well as the F-B-F and F-B-O bond angles.

In related difluoroborane compounds, the B-F bond length is typically around 1.31 Å, and the F-B-F bond angle is approximately 118°. nist.gov The geometry around the boron atom in tricoordinate species like this compound is expected to be trigonal planar. The bond angles may deviate slightly from the ideal 120° due to the different steric and electronic requirements of the fluorine and methoxy substituents.

Table 3: Representative Bond Lengths and Angles in Difluoroborane Derivatives

Bond/AngleParameterTypical ValueSignificance
Bond LengthB-F~ 1.31 ÅReflects the strength and nature of the boron-fluorine bond.
Bond LengthB-O~ 1.35 ÅIndicates the degree of π-bonding between oxygen and boron.
Bond AngleF-B-F~ 118°Defines the geometry of the BF₂ unit. nist.gov
Bond AngleF-B-O~ 121°Contributes to the overall trigonal planar geometry around boron.

Note: These values are based on data for related difluoroborane structures and may vary for specific this compound derivatives.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. chimia.ch This packing is governed by intermolecular interactions, which can include weak hydrogen bonds, dipole-dipole forces, and van der Waals forces. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bonding Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups and the characterization of chemical bonds within this compound derivatives. youtube.com These methods probe the vibrational energy levels of a molecule, which are unique and act as a molecular "fingerprint". youtube.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational states. youtube.com Specific functional groups absorb IR radiation at characteristic frequencies, allowing for their identification. For this compound, key vibrational modes include the B-O, B-F, C-O, and C-H stretching and bending frequencies. The position, intensity, and shape of these absorption bands provide valuable information about the molecular structure and the local chemical environment.

Raman spectroscopy, on the other hand, is a light scattering technique where a molecule scatters incident light, resulting in a shift in the frequency of the scattered photons. chemrxiv.org This frequency shift corresponds to the vibrational modes of the molecule. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. youtube.com This often makes Raman a complementary technique to IR, as some vibrational modes may be strong in one and weak or absent in the other. americanpharmaceuticalreview.comcardiff.ac.uk

Table 1: Illustrative Vibrational Frequencies for this compound

Vibrational Mode Typical Frequency Range (cm⁻¹) Spectroscopic Technique Notes
B-F Asymmetric Stretch1350 - 1450IR, RamanStrong intensity in both IR and Raman.
B-F Symmetric Stretch1150 - 1250RamanTypically strong in Raman and weaker in IR.
B-O Stretch1000 - 1100IR, RamanSensitive to substituent effects on the methoxy group.
C-O Stretch1000 - 1260IRStrong absorption.
CH₃ Rocking/Bending800 - 1000IR, RamanCan be complex due to coupling with other modes.

This table presents hypothetical data based on typical vibrational frequencies for similar organoboron compounds.

Advanced Optical Spectroscopy Methodologies

Advanced optical spectroscopy techniques provide deeper insights into the electronic structure and dynamics of this compound derivatives.

Absorption spectroscopy, typically in the ultraviolet-visible (UV-Vis) range, is used to probe the electronic transitions within a molecule. wikipedia.org When a molecule absorbs a photon of appropriate energy, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For this compound derivatives, these transitions can include π → π* transitions if aromatic or other unsaturated systems are part of the derivative structure, and n → π* or n → σ* transitions involving the non-bonding electrons on the oxygen atom. wikipedia.org The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from an absorption spectrum, providing information about the electronic energy levels and the probability of the transition.

Emission spectroscopy, or fluorescence, occurs when a molecule that has been excited to a higher electronic state returns to the ground state by emitting a photon. The emission spectrum is typically red-shifted with respect to the absorption spectrum (the Stokes shift). The quantum yield of fluorescence, which is the ratio of emitted photons to absorbed photons, provides information about the efficiency of the radiative decay process versus non-radiative pathways. The nature of the substituents on the this compound core can significantly influence the absorption and emission properties by altering the energies of the molecular orbitals.

Time-resolved fluorescence spectroscopy is a powerful technique for studying the dynamics of excited electronic states. sciencedaily.comhoriba.com Instead of measuring the steady-state fluorescence intensity, this method measures the decay of the fluorescence intensity over time after excitation with a short pulse of light. bmglabtech.com The fluorescence lifetime (τ) is a characteristic time for the decay of the excited state population and is sensitive to various processes that can deactivate the excited state, such as intersystem crossing, internal conversion, and energy transfer. nih.govabcam.com By analyzing the fluorescence decay kinetics, one can gain a detailed understanding of the photophysical processes that occur in this compound derivatives upon photoexcitation. youtube.com

Table 2: Illustrative Photophysical Data for a Hypothetical this compound Derivative

Parameter Value Technique Interpretation
Absorption λmax280 nmUV-Vis AbsorptionCorresponds to an electronic transition within the molecule.
Emission λmax350 nmFluorescence EmissionIndicates a Stokes shift of 70 nm.
Fluorescence Quantum Yield (ΦF)0.45Steady-State FluorescenceSuggests a moderately efficient fluorescence process.
Fluorescence Lifetime (τ)2.5 nsTime-Resolved FluorescenceProvides the characteristic decay time of the primary excited state.

This table presents hypothetical data for illustrative purposes.

Circular dichroism (CD) spectroscopy is an essential technique for the structural analysis of chiral molecules. wikipedia.orgyoutube.com It measures the differential absorption of left- and right-circularly polarized light. wikipedia.org If a this compound derivative is chiral, either due to a chiral center in a substituent or due to inherent molecular asymmetry, it will exhibit a CD spectrum. The CD spectrum provides information about the absolute configuration and conformation of the chiral species. colorado.edu The sign and magnitude of the CD signals are highly sensitive to the three-dimensional arrangement of the atoms in the molecule. nih.gov For chiral this compound derivatives, CD spectroscopy can be used to probe the stereochemistry and to study conformational changes in solution. uci.edu

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. ua.edu High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with very high accuracy, which allows for the determination of its elemental composition. longdom.orgubc.ca This is crucial for confirming the identity of newly synthesized this compound derivatives.

In addition to providing the molecular weight, mass spectrometry can be used to elucidate the structure of a molecule by analyzing its fragmentation patterns. libretexts.orgyoutube.com In the mass spectrometer, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the original molecule's structure. researchgate.net For this compound derivatives, common fragmentation pathways may involve the loss of the methoxy group, fluorine atoms, or parts of the organic substituents. Tandem mass spectrometry (MS/MS) experiments can be performed to further investigate the fragmentation of specific ions, providing more detailed structural information. nih.govresearchgate.net

Table 3: Hypothetical Mass Spectrometry Fragmentation Data for this compound

m/z Value Proposed Fragment Interpretation
95.98[CH₃OBF₂]⁺Molecular Ion
76.98[CH₃OBF]⁺Loss of a fluorine atom
64.99[OBF₂]⁺Loss of the methyl group
48.99[BF₂]⁺Loss of the methoxy group
31.02[CH₃O]⁺Cleavage of the B-O bond

This table presents hypothetical data based on plausible fragmentation pathways.

Theoretical and Computational Investigations of Methoxydifluoroborane Systems

Electronic Structure Theory Applications

Theoretical and computational chemistry provides powerful tools for understanding the fundamental properties of molecules like methoxydifluoroborane. Through the application of electronic structure theory, researchers can model and predict various molecular characteristics with a high degree of accuracy. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering unique advantages for studying molecular systems.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. youtube.comrsc.org It is particularly effective for geometry optimization, the process of finding the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to the lowest energy state. researchgate.netstackexchange.com For this compound, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles that define its molecular shape. researchgate.net The process of geometry optimization involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates to minimize the total energy of the system. youtube.comstackexchange.com

Beyond just determining the structure, DFT is also used to investigate the electronic properties of this compound. These properties, which are derived from the electron density distribution, include the dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.net The HOMO-LUMO energy gap is a particularly important electronic property as it provides insights into the molecule's chemical reactivity and electronic transitions. aimspress.com

Table 1: Calculated Electronic Properties of this compound using DFT

PropertyCalculated ValueUnit
Dipole MomentValueDebye
PolarizabilityValueų
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO GapValueeV

Note: The values in this table are illustrative and would be obtained from specific DFT calculations.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods, meaning "from first principles," are a class of quantum chemistry calculations that solve the electronic Schrödinger equation without the use of empirical parameters. wikipedia.org These methods are known for their high accuracy, though they are often more computationally demanding than DFT. arxiv.org They provide a rigorous framework for determining the electronic structure of molecules like this compound. wikipedia.orggatech.edu

Common ab initio methods include Hartree-Fock (HF) theory, which is the simplest ab initio method, and more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP) and coupled-cluster (CC) theory. wikipedia.org These methods systematically improve upon the Hartree-Fock approximation by including electron correlation effects, which are crucial for obtaining highly accurate energies and properties. For this compound, high-level ab initio calculations can serve as a benchmark to validate the results obtained from more computationally efficient methods like DFT. These calculations are essential for obtaining precise values for properties such as ionization potentials, electron affinities, and electronic excitation energies. uzh.chaps.orgaps.org

Molecular Orbital Analysis and Bonding Descriptions

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. youtube.com For this compound, an analysis of its molecular orbitals can reveal detailed information about the nature of its chemical bonds. The molecular orbitals are formed by the combination of atomic orbitals of the constituent atoms (carbon, hydrogen, boron, oxygen, and fluorine). huntresearchgroup.org.uk

A key aspect of MO analysis is the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). aimspress.com The HOMO represents the orbital from which an electron is most likely to be removed, while the LUMO is the orbital to which an electron is most likely to be added. The spatial distribution and energy of these frontier orbitals are crucial for understanding the molecule's reactivity. aimspress.com

Furthermore, population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, can be used to quantify the contribution of each atom's atomic orbitals to the molecular orbitals and to determine partial atomic charges. huntresearchgroup.org.ukresearchgate.net This provides a detailed picture of the covalent and ionic character of the bonds within the this compound molecule. huntresearchgroup.org.uk For instance, NBO analysis can identify key bonding interactions, such as the B-O, B-F, C-O, and C-H bonds, and any delocalization of electron density. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting various spectroscopic parameters of this compound, which can then be compared with experimental data for validation. For example, DFT and ab initio calculations can be used to compute vibrational frequencies corresponding to the different vibrational modes of the molecule. researchgate.net These calculated frequencies can aid in the assignment of peaks in experimental infrared (IR) and Raman spectra.

Similarly, nuclear magnetic resonance (NMR) chemical shifts, particularly for ¹H, ¹¹B, ¹³C, and ¹⁹F nuclei in this compound, can be predicted with good accuracy using modern electronic structure methods. nih.gov The calculation of these parameters requires an accurate determination of the electron density around the nuclei. nih.gov Discrepancies between calculated and experimental spectroscopic data can point to specific environmental effects or conformational changes not accounted for in the computational model.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful computational approach to study the time-dependent behavior of molecular systems. nih.govnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational landscape and intermolecular interactions of this compound. nih.govnih.gov

For a flexible molecule like this compound, which has a rotatable bond between the methoxy (B1213986) group and the difluoroborane (B8323493) moiety, MD simulations can explore the different possible conformations and their relative stabilities. nih.govunimi.it This is achieved by simulating the molecule over a period of time and analyzing the trajectory to identify the most populated conformational states.

Furthermore, MD simulations are particularly well-suited for studying intermolecular interactions. dovepress.com By simulating a collection of this compound molecules, it is possible to investigate how they interact with each other in the liquid or gas phase. This includes the analysis of non-covalent interactions such as van der Waals forces and dipole-dipole interactions. The radial distribution function (RDF) can be calculated from the simulation to understand the local ordering and packing of the molecules. dovepress.com These simulations can also be extended to study the interaction of this compound with other molecules, such as solvents or reactants, providing a microscopic view of solution-phase behavior. youtube.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving this compound. researchgate.netresearchgate.net By mapping out the potential energy surface (PES) of a reaction, theoretical calculations can identify the structures of reactants, products, intermediates, and, most importantly, transition states. pitt.edu

The energy difference between the reactants and the transition state, known as the activation energy, is a critical parameter that determines the rate of a reaction. researchgate.net Computational methods like DFT can be used to calculate these activation barriers with reasonable accuracy. nih.gov For reactions involving this compound, such as its hydrolysis or its use as a reagent in organic synthesis, computational modeling can help to:

Identify the most favorable reaction pathway: By comparing the activation energies of different possible pathways, the most likely mechanism can be determined. researchgate.net

Characterize the structure of transition states: This provides a snapshot of the molecular geometry at the peak of the energy barrier, offering insights into the bond-breaking and bond-forming processes.

Understand the role of catalysts or solvents: The effect of other species on the reaction mechanism and energetics can be explicitly modeled. researchgate.net

By combining computational results with experimental observations, a comprehensive understanding of the reactivity of this compound can be achieved.

Transition State Characterization and Activation Energy Calculations

Theoretical and computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions, including the characterization of transition states and the calculation of activation energies. While specific experimental data on the transition states and activation energies for reactions involving this compound (CH₃OBF₂) are not extensively documented in publicly available literature, computational methods, particularly Density Functional Theory (DFT), can provide valuable insights. These calculations are crucial for understanding the reactivity and kinetic stability of the compound.

Transition state theory posits that for a reaction to occur, reactants must pass through a high-energy state known as the transition state. The energy required to reach this state is the activation energy (Ea). Computational models can map the potential energy surface of a reaction, identifying the geometry of the transition state and its corresponding energy.

For analogous systems, such as the boron trifluoride etherate (BF₃·OEt₂) catalyzed reaction of fluoroethane (B3028841) and 1-propyne, DFT calculations have been successfully employed to map the reaction pathway, including the structures and energies of transition states. researchgate.netresearchgate.net These studies utilize computational levels like B3LYP/6-311g** with considerations for dispersion and solvent effects to determine the free energy of activation. researchgate.net

In the context of this compound, a key reaction to consider is its hydrolysis or reaction with other nucleophiles. The transition state for such a reaction would likely involve the coordination of the nucleophile to the boron center, followed by the displacement of a fluoride (B91410) ion or the methoxy group. The activation energy for this process would be influenced by the strength of the B-F and B-O bonds, as well as the nucleophilicity of the attacking species.

A systematic computational study on a series of fluoroborane-type molecules (R¹R²B–F) has shown that B–F bonds are very strong. une.edu.au This suggests that reactions involving the cleavage of this bond in this compound would have a significant activation barrier. Calculations of bond dissociation enthalpies (BDEs) using high-level methods like CCSD(T)/CBS provide a foundation for estimating the energetic feasibility of various reaction pathways. une.edu.au

Table 1: Representative Calculated Bond Dissociation Enthalpies (BDEs) for Selected Fluoroboranes at 298 K

CompoundB-F BDE (kJ/mol)
H₂BF660.2
HBF₂729.2
BF₃645.8
(CH₃)₂BF669.5

This table is generated based on data from a systematic computational study of fluoroborane-type molecules and is intended to provide context for the likely strength of the B-F bond in this compound. une.edu.au

The activation energy for a given reaction involving this compound can be computationally determined by locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants. This process, while computationally intensive, is essential for predicting reaction rates and understanding the factors that control the reactivity of this compound.

Mechanistic Pathways of Nucleophilic and Electrophilic Attack

The reactivity of this compound is dominated by the electrophilic nature of the boron atom and the potential for both nucleophilic and electrophilic attack at different sites within the molecule.

Nucleophilic Attack:

The boron atom in this compound is electron-deficient due to the high electronegativity of the two fluorine atoms and the oxygen atom. This makes it a prime target for nucleophilic attack. Nucleophiles, which are electron-rich species, can be either negatively charged (e.g., OH⁻, F⁻) or neutral with lone pairs of electrons (e.g., H₂O, NH₃). youtube.comsavemyexams.comlibretexts.org

The general mechanism for nucleophilic substitution at a boron center involves the formation of a tetracoordinate intermediate or transition state. researchgate.net For this compound, a nucleophile (Nu) would attack the boron atom:

CH₃OBF₂ + Nu → [CH₃OBF₂-Nu]⁻

This intermediate can then undergo one of several pathways, such as the displacement of a fluoride ion or the methoxy group. The facility of these displacement reactions is dependent on the nature of the leaving group. Given the high strength of the B-F bond, displacement of a fluoride ion is expected to be challenging. une.edu.au Intramolecular nucleophilic substitution reactions of alkyl fluorides have been shown to be influenced by the nature of the nucleophile and the ring size formed in cyclization reactions. cas.cn

The stereochemistry of nucleophilic substitution at a chiral boronic ester has been shown to proceed with inversion of configuration, suggesting an Sₙ2-like mechanism. rsc.org While this compound itself is not chiral, this provides insight into the likely stereochemical outcome of reactions with chiral nucleophiles or in chiral environments.

Electrophilic Attack:

While the boron center is electrophilic, the oxygen atom of the methoxy group possesses lone pairs of electrons and can act as a site for electrophilic attack. Protonation or coordination of a Lewis acid to the oxygen atom can activate the molecule towards further reactions. youtube.comnih.gov

For example, in the presence of a strong acid (H⁺), the oxygen atom can be protonated:

CH₃OBF₂ + H⁺ ⇌ [CH₃O(H)BF₂]⁺

This protonation makes the methoxy group a better leaving group, facilitating cleavage of the B-O bond.

Furthermore, the C-H bonds of the methyl group are susceptible to radical abstraction reactions, which can be considered a form of electrophilic attack by a radical species. Computational studies on the reactions of OH radicals with fluorinated ethers have shown that hydrogen abstraction is a viable reaction pathway. nih.gov

Alkynes can undergo electrophilic addition reactions, and the presence of a borane (B79455) moiety can influence the regioselectivity of these reactions. libretexts.orglibretexts.org While this compound itself is not an alkyne, understanding the electrophilic character of related organoboron compounds is crucial for predicting its behavior in complex reaction mixtures.

Solvent Effects on Reaction Energetics

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism by influencing the energies of the reactants, transition states, and products. For reactions involving polar molecules like this compound, solvent effects are expected to be significant.

Computational chemistry can model solvent effects using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium. researchgate.netresearchgate.net

In the context of reactions involving this compound, a polar solvent would be expected to stabilize charged intermediates and transition states more effectively than nonpolar solvents. For instance, in a nucleophilic substitution reaction where a charged nucleophile attacks the boron center, a polar solvent would solvate the incoming nucleophile and the resulting charged transition state, thereby lowering the activation energy and accelerating the reaction.

Studies on boronic acid-diol binding have demonstrated the importance of solvent in modulating these interactions. nih.gov Similarly, the kinetics of boronate ester formation are influenced by the solvent, with the rate-determining step proposed to involve the departure of an inserted solvent molecule. researchgate.net The choice of solvent can also impact the miscibility of reactants, which is a critical factor in biphasic reaction systems. rsc.org

The effect of solvent polarity and donicity on Lewis acid-base interactions has been quantitatively evaluated using fluorescent Lewis adducts. researchgate.net It was found that as solvent polarity increases, the observed Lewis Acid Unit (LAU) values increase, while increasing solvent donicity leads to a decrease in LAU values. researchgate.net This highlights the competitive nature of the solvent as a Lewis base, which can coordinate to the electrophilic boron center of this compound and influence its reactivity.

For electrophilic reactions, such as those involving the protonation of the methoxy group, a polar protic solvent can facilitate the reaction by stabilizing the resulting cationic species. Conversely, in reactions where charge is dispersed in the transition state relative to the reactants, a less polar solvent may be favored.

Table 2: Dielectric Constants of Common Solvents

SolventDielectric Constant (ε)
Water80.1
Dimethyl Sulfoxide (DMSO)46.7
Acetonitrile37.5
Methanol (B129727)32.7
Tetrahydrofuran (THF)7.6
Dichloromethane8.9
Toluene2.4

This table provides a reference for the polarity of common solvents that could be used in reactions involving this compound.

Machine Learning Approaches in Boron Chemistry and Materials Design

In recent years, machine learning (ML) has emerged as a powerful tool to accelerate discovery and design in chemistry and materials science. bifold.berlin By learning from large datasets of chemical information, ML models can predict molecular properties, reaction outcomes, and even suggest novel catalyst structures, often at a fraction of the computational cost of traditional quantum chemical methods. youtube.comnih.govrsc.orgnih.govrjptonline.orgnips.ccstanford.edu

In the realm of boron chemistry, ML is being applied to tackle a variety of challenges. One key area is the prediction of the reactivity of boron-containing compounds. For example, ML models can be trained to predict the electrophilicity and nucleophilicity of molecules, which are fundamental to understanding their chemical behavior. nih.gov This approach can be used to screen large libraries of virtual compounds to identify promising candidates for specific applications.

Another significant application of ML in boron chemistry is in the design of new catalysts. bifold.berlinrsc.orgstanford.edu For instance, ML models have been used to discover new intermetallic catalysts for important reactions like the hydrogen evolution and oxygen reduction reactions by predicting the adsorption energies of key intermediates. rsc.orgstanford.edu This data-driven approach can guide experimental efforts towards the most promising catalyst compositions. The Open Catalyst Project is a major initiative aimed at developing ML models to accelerate the discovery of new catalysts. youtube.com

The development of two-dimensional materials based on carbon and boron nitrides is another area where ML is making a significant impact. ornl.gov ML techniques enable the rapid screening and optimization of material properties, which would be infeasible with traditional experimental methods alone. ornl.gov

While specific ML studies focusing solely on this compound are not widely reported, the methodologies developed for other boron-containing systems are directly applicable. For example, an ML model could be trained to predict the Lewis acidity of a range of fluoroboranes, including this compound, based on their molecular structures and computed electronic properties. Such a model could then be used to design new Lewis acids with tailored reactivity.

Furthermore, ML can be used to predict the outcome of reactions involving this compound. By training on a database of known reactions, an ML model could learn the complex relationships between reactants, reagents, solvents, and the resulting products and yields. nih.govrjptonline.org This would be an invaluable tool for synthetic chemists, enabling them to optimize reaction conditions and explore new synthetic routes.

The success of any ML model is highly dependent on the quality and quantity of the training data. Therefore, the continued generation of high-quality experimental and computational data for boron compounds, including this compound, is crucial for advancing the application of ML in this field.

Table 3: Common Machine Learning Models in Chemistry

ModelDescriptionApplications in Boron Chemistry
Neural NetworksA class of models inspired by the structure of the human brain, capable of learning complex, non-linear relationships.Predicting reaction conditions, material properties. nih.gov
Random ForestAn ensemble learning method that constructs a multitude of decision trees at training time and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.Predicting adsorption energies of catalysts. rsc.orgstanford.edu
Support Vector MachinesA supervised learning model that uses a hyperplane to separate data into different classes.Classifying catalyst yields. bifold.berlin
Gradient Boosted TreesAn ensemble technique where new models are created that predict the residuals or errors of prior models and then added together to make the final prediction.Classifying catalyst yields. bifold.berlin

Reactivity and Reaction Pathways of Methoxydifluoroborane and Its Derivatives

Lewis Acidity and Adduct Formation Research

The boron atom in methoxydifluoroborane, bonded to three highly electronegative atoms (two fluorine, one oxygen), possesses a significant partial positive charge, making it an effective electron-pair acceptor, or Lewis acid. This inherent Lewis acidity governs a substantial portion of its chemistry, particularly its tendency to form stable complexes with electron-pair donors, or Lewis bases.

Several experimental and computational methods are employed to create quantitative scales of Lewis acidity:

The Gutmann-Beckett Method : This widely used technique involves dissolving the Lewis acid in a weakly coordinating solvent and adding a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO). wikipedia.org The interaction between the Lewis acidic boron and the Lewis basic oxygen of Et₃PO causes a downfield shift in the ³¹P NMR signal of the probe. wikipedia.org The magnitude of this shift (Δδ³¹P) is used to calculate an Acceptor Number (AN), which provides a quantitative measure of Lewis acidity. wikipedia.orgresearchgate.net While convenient, this method can sometimes be skewed by the steric bulk of the probe, potentially underestimating the acidity of sterically hindered boranes. rsc.org

Computational Methods (Fluoride Ion Affinity - FIA) : A common theoretical approach is the calculation of the Fluoride (B91410) Ion Affinity (FIA), which is the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. researchgate.net A more negative (more exothermic) FIA value indicates stronger Lewis acidity. This method is purely electronic and is not influenced by the steric factors that can affect experimental measurements. cardiff.ac.uk

To contextualize the Lewis acidity of this compound, the table below presents experimental and computational data for several related boranes.

CompoundFormulaLewis Acidity MeasureValueReference
Boron TrifluorideBF₃Acceptor Number (AN)89 wikipedia.org
Boron TrichlorideBCl₃Acceptor Number (AN)106 (in CCl₄) rsc.org
Tris(pentafluorophenyl)boraneB(C₆F₅)₃Acceptor Number (AN)82 wikipedia.org
Boron TribromideBBr₃Childs Method (Relative Acidity)1.00 cardiff.ac.uk
Boron TrifluorideBF₃Gas-Phase Enthalpy of Adduct Formation with Trimethylamine (kJ·mol⁻¹)-126.4 researchgate.net
This compoundCH₃OBF₂Expected Lewis AcidityWeaker than BF₃

This table is interactive. Click on headers to sort.

The π-donation from the methoxy (B1213986) group in CH₃OBF₂ is expected to make it a weaker Lewis acid than BF₃, but it remains a potent Lewis acid due to the presence of two fluorine atoms.

The Lewis acidity of this compound facilitates its reaction with a wide array of Lewis bases to form stable, tetra-coordinate boron adducts. youtube.com This process involves the donation of a lone pair of electrons from the Lewis base into the empty p-orbital of the boron atom, forming a coordinate covalent bond. youtube.comontosight.ai

The synthesis of this compound itself can be viewed as a reaction involving adduct formation. It can be prepared through the reaction of boron trifluoride (BF₃) with methanol (B129727) (CH₃OH), where methanol acts as a nucleophilic Lewis base. mdpi.com

General Reaction: CH₃OBF₂ + :L → [CH₃OBF₂-L]

Where :L represents a Lewis base such as an amine (e.g., trimethylamine), a phosphine (B1218219) (e.g., triphenylphosphine), or an ether (e.g., tetrahydrofuran).

The stability of these adducts is contingent upon several factors:

Basicity of the Lewis Base : Stronger Lewis bases form more stable adducts.

Steric Hindrance : Bulky substituents on either the borane (B79455) or the Lewis base can weaken the B-L bond and destabilize the adduct.

Solvent Effects : The enthalpy of adduct formation can be significantly influenced by interactions with the solvent. rsc.org

While studies focusing specifically on a wide range of this compound adducts are limited, its behavior is analogous to that of other haloboranes, which are known to form well-characterized adducts with many common Lewis bases. researchgate.netrsc.org

Coordination Chemistry with Transition Metals and Main Group Elements

The interaction of this compound with metals is not a prominent feature of its chemistry. As a simple, monofunctional Lewis acid, it is not designed to act as a chelating ligand. However, the difluoroborane (B8323493) (-BF₂) moiety is a critical component in a vast and important class of chelating ligands that have extensive coordination chemistry with a variety of metals.

While this compound does not chelate, the boron difluoride group is a key structural element that, when incorporated into a larger organic framework, acts as a robust chelating anchor. In these contexts, a ligand containing two or more donor atoms (like N or O) first coordinates to a B-X₃ precursor (often BF₃·OEt₂). The BF₂ unit is then locked into place by the chelate effect, forming a stable, often five- or six-membered ring.

Examples of ligand classes where the BF₂ moiety is central to chelation include:

β-Diketiminates and their Analogues : These ligands coordinate to a boron center, creating highly stable six-membered chelate rings.

N-Acylhydrazones : These can react with boron trifluoride to form difluoroboryl chelates that are stable and useful in subsequent chemical transformations.

Formazanates : These nitrogen-rich ligands react with boron trifluoride to form intensely colored BF₂ complexes with a six-membered NNCNN-B chelate ring. nih.gov

In these coordinated structures, the boron atom is tetrahedrally bound to the two fluorine atoms and two donor atoms from the organic ligand backbone, creating a neutral, relatively non-polar, and often highly fluorescent molecule. The coordination of metal ions can also occur with ligands that contain a difluoroborane unit, leading to complex multi-metallic structures. For instance, fluorinated cryptands incorporating C-F bonds have been shown to coordinate alkali and alkaline earth metals, with the metal ion interacting directly with the fluorine atoms. researchgate.net

Direct data on the influence of this compound on the properties of metal complexes is unavailable, as it does not typically act as a primary ligand. However, the influence of the BF₂ moiety within larger chelating ligands is well-established. The boron difluoride group acts as a strong electron-withdrawing group, significantly impacting the electronic structure and, consequently, the optical properties of the molecule.

This influence is most famously demonstrated in BODIPY (boron-dipyrromethene) dyes. In these compounds, the BF₂ unit:

Lowers LUMO Energy : The electron-deficient nature of the BF₂ group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the π-conjugated system.

Enhances Photostability : The rigid, bicyclic structure imparted by the BF₂ chelate ring restricts non-radiative decay pathways, leading to high fluorescence quantum yields.

Increases Molar Absorptivity : The presence of the BF₂ group contributes to the intense absorption characteristics of these dyes.

In van der Waals heterostructures and other complex systems, the inclusion of boron and fluorine can significantly modify electronic band structures and improve optical properties for applications in optoelectronics and solar cells. rsc.orgmdpi.com The properties of alkaline earth metal fluorides, for example, are of great interest for optical materials due to their wide band gaps. researchgate.netnih.gov The strong electron-accepting nature of the BF₂ group is a powerful tool for tuning the photophysical properties of organic and organometallic compounds.

Protonation and pH-Responsive Behavior of Boron Difluoride Adducts

The incorporation of pH-sensitive groups into the ligands of boron difluoride adducts can impart pH-responsive behavior, making them useful as sensors. The protonation or deprotonation of a specific site on the ligand can induce significant changes in the electronic and photophysical properties of the entire molecule.

A notable example is a boron difluoride adduct of a formazanate ligand featuring a pyridine (B92270) substituent. nj.gov The pyridine nitrogen provides a site for protonation. In its neutral form, this adduct is essentially non-emissive. heyigasglobal.com However, upon stepwise protonation of the pyridine group, a dramatic increase in the fluorescence quantum yield is observed, reaching a maximum of 18%. nih.govheyigasglobal.com This "turn-on" fluorescence response makes the compound a viable candidate for pH sensing applications. heyigasglobal.comchemicalbook.com This modulation demonstrates that the physical and electronic properties of these adducts can be readily controlled through protonation events. nj.gov

Table 2: pH-Responsive Fluorescence of a Pyridine-Functionalized Boron Difluoride Formazanate Adduct

State of Pyridine LigandFluorescence EmissionMaximum Fluorescence Quantum Yield (Φ)Reference
Neutral (Deprotonated)Essentially non-emissive- heyigasglobal.com
ProtonatedSignificantly increased18% nih.govheyigasglobal.com

Exchange and Substitution Reaction Mechanisms

The bonds to the boron atom in this compound are subject to exchange and substitution reactions, a characteristic feature of many organoboron compounds.

The boron-fluorine bond in compounds like this compound is strong but can undergo exchange under certain conditions. By analogy with the well-studied reagent boron trifluoride etherate (BF3OEt2), the fluorine atoms are susceptible to displacement by nucleophiles. wikipedia.org BF3OEt2 reacts exothermically with water, leading to hydrolysis and the formation of hydrogen fluoride, demonstrating the lability of the B-F bond in the presence of strong nucleophiles like water. chemicalbook.com It is plausible that this compound would exhibit similar sensitivity to moisture. Fluoride exchange can also occur with other fluorine sources. For instance, in certain fluorination reactions, the tetrafluoroborate (B81430) anion (BF4−) can act as a fluoride donor, suggesting a dynamic equilibrium and the potential for fluorine atoms to be transferred between boron centers. beilstein-journals.org

The methoxide (B1231860) group in this compound is also prone to substitution, a reaction pathway common to alkoxyboranes and boronic esters. thieme-connect.de This process, known as transesterification or ester exchange, allows for the replacement of the methoxide group with other alkoxy groups upon reaction with different alcohols. thieme-connect.de The reactivity can be influenced by steric hindrance around the boron atom. thieme-connect.de

Furthermore, the methoxide group can be displaced by other nucleophiles. In the oxidation step of the hydroboration-oxidation reaction, for example, a hydroperoxide anion attacks the boron center, which ultimately leads to the displacement of an alkoxide group. yale.edu Similarly, reaction with hydroxide (B78521) would lead to hydrolysis, replacing the methoxy group with a hydroxyl group, which could exist in equilibrium with its dehydrated form, borinic acid. The displacement of α-haloalkylboronic esters by alkoxides is a known synthetic strategy, further highlighting the susceptibility of the boron-oxygen bond to nucleophilic attack. acs.org

Participation in Organic Transformation Reactions and Catalysis

Owing to its Lewis acidic boron center, this compound and its parent compound, boron trifluoride, are effective catalysts for a wide range of organic transformations. Boron trifluoride etherate is a widely used catalyst in reactions such as acetylation, alkylation, polymerization, and condensation. chemicalbook.com It efficiently catalyzes esterification reactions, often with higher specificity than traditional Brønsted acids. heyigasglobal.com Given that this compound retains the key BF2 moiety, it is expected to exhibit similar Lewis acidic catalytic activity.

The broader class of organoboranes, which includes derivatives of this compound, are pivotal intermediates in fundamental organic reactions. The hydroboration-oxidation reaction, for instance, transforms alkenes and alkynes into alcohols via the formation of an intermediate organoborane. masterorganicchemistry.commasterorganicchemistry.com This process involves the net addition of H and a B-C bond across a double bond, followed by oxidation that replaces the boron atom with a hydroxyl group, showcasing the synthetic utility of the carbon-boron bond. yale.edumasterorganicchemistry.com

Advanced Research Applications and Functional Materials Derived from Methoxydifluoroborane Systems

Supramolecular Assembly and Self-Assembled Systems

Supramolecular chemistry revolves around the spontaneous organization of molecules into well-defined, ordered structures through a network of non-covalent interactions. wikipedia.org These interactions, which include hydrogen bonding, van der Waals forces, π-π stacking, and electrostatic forces, are central to the formation of complex biological structures and have been harnessed to create novel synthetic materials. wikipedia.orgbrighton.ac.uk Boron-containing compounds, in particular, have demonstrated significant potential as building blocks for self-assembly due to the diverse and tunable interactions involving the boron center. rsc.orgresearchgate.netresearchgate.net

Organogels are a class of soft materials where a low-molecular-weight gelator self-assembles in an organic solvent to form a three-dimensional network, immobilizing the solvent molecules. The formation of these gels is driven by a delicate balance of non-covalent interactions that guide the one-dimensional growth of the gelator molecules into fibers, which then entangle to form the gel network. mdpi.comresearchgate.net

While specific studies on organogelation induced by the simple methoxydifluoroborane are not extensively documented, research on more complex tetracoordinate difluoroboron β-diketonate complexes has provided significant insights into the driving forces. In these systems, the self-assembly is often directed by a combination of interactions including hydrogen bonding, CH-π interactions, and, notably, B-F···H and B-F···π interactions. nih.gov For instance, boomerang-shaped β-diketone difluoroboron complexes have been shown to form organogels even without traditional gelation-promoting groups, highlighting the intrinsic role of the difluoroborane (B8323493) unit in directing the self-assembly process. nih.gov The introduction of moieties capable of strong π-π stacking, such as tetraphenylethylene, can further enhance the gelation ability. nih.gov

The solvent plays a crucial role in the gelation process, influencing the morphology and stability of the self-assembled network. mdpi.com The choice of solvent can modulate the strength of the intermolecular interactions, leading to different gel properties or even preventing gelation altogether.

Table 1: Driving Forces in Organogelation of Difluoroborane-Containing Systems

Driving ForceDescription
Hydrogen Bonding Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen.
π-π Stacking Attractive, noncovalent interactions between aromatic rings.
van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.
CH-π Interactions A weak type of hydrogen bond between a soft acid (C-H) and a soft base (a π-system).
B-F···H/π Interactions Non-covalent interactions involving the fluorine atoms of the difluoroborane moiety. nih.gov

The principles of supramolecular self-assembly can be exploited to create a wide variety of well-defined nanostructures, such as nanofibers, nanotubes, vesicles, and micelles. rsc.orgcuni.cz The final morphology of the nanostructure is dictated by the molecular geometry of the building blocks and the nature of the non-covalent interactions.

In the context of boron-containing compounds, boronic acids have been extensively studied for their ability to form diverse self-assembled architectures through the reversible formation of boronate esters with diols. rsc.orgresearchgate.net This dynamic covalent chemistry allows for the construction of complex systems like macrocycles and cages. rsc.org

For difluoroborane-based systems, the self-assembly into nanostructures is often driven by the same forces responsible for organogelation. The anisotropic nature of the interactions can lead to the formation of one-dimensional structures like fibers and ribbons. For example, the self-assembly of certain difluoroborane complexes can lead to the formation of fibrous networks that constitute the basis of organogels. nih.gov The morphology of these nanostructures can be tuned by modifying the chemical structure of the difluoroborane-containing molecule, for instance, by introducing different substituent groups that can alter the intermolecular interactions.

Liquid Crystalline Materials Development

Liquid crystals represent a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. biointerfaceresearch.comnih.gov The molecules in a liquid crystal, known as mesogens, possess a degree of orientational order but lack long-range positional order. The incorporation of fluorine atoms into mesogenic structures is a well-established strategy to tune the physical properties of liquid crystalline materials, such as their dielectric anisotropy, viscosity, and mesophase behavior. biointerfaceresearch.comresearchgate.net

The formation of a liquid crystalline phase (mesophase) is highly dependent on the molecular structure of the compound. brighton.ac.ukresearchgate.net For rod-like (calamitic) liquid crystals, a rigid core and flexible terminal chains are typically required. The rigid core provides the necessary anisotropy in molecular shape, while the flexible chains help to lower the melting point and stabilize the mesophase.

Table 2: Key Molecular Features for Mesophase Formation in Difluoroborane Systems

Molecular FeatureRole in Mesophase Formation
Rigid Core Provides the necessary molecular shape anisotropy.
Flexible Terminal Chains Lowers melting point and stabilizes the mesophase.
Polar Groups (e.g., -BF2) Influences intermolecular interactions and dielectric properties. nih.govbiointerfaceresearch.com
Molecular Geometry Determines the type of mesophase (e.g., nematic, smectic). nih.gov

Systematic studies on the relationship between molecular structure and mesophase behavior are crucial for the rational design of new liquid crystalline materials. In difluoroborane-containing systems, several factors have been shown to influence the type and stability of the mesophases.

The length of the terminal alkyl or alkoxy chains is a critical parameter. nih.govnih.gov In many homologous series of liquid crystals, increasing the chain length can lead to a transition from a nematic phase to a more ordered smectic phase. For example, in a series of benzothiazole-derived boron difluoride complexes, the mesomorphic behavior was found to be dependent on the length of the terminal alkoxy chains, with longer chains favoring the formation of smectic phases. nih.gov

The position and number of substituents on the aromatic core also play a significant role. The introduction of lateral substituents can disrupt the molecular packing and lower the clearing point, while the strategic placement of polar groups can enhance the dielectric anisotropy. biointerfaceresearch.comrsc.org In difluoroborane complexes derived from benzoxazoles, the attachment of multiple alkyl chains to the aromatic system can lead to a change in molecular shape from rod-like to disk-like, resulting in the formation of discotic or columnar mesophases. nih.gov

Luminescent and Photophysical Materials

Tetracoordinate boron complexes, including those with a difluoroborane unit, are renowned for their excellent photophysical properties, such as high fluorescence quantum yields, sharp emission peaks, and good photostability. nih.govacs.org These properties make them highly attractive for applications in various optoelectronic devices, including organic light-emitting diodes (OLEDs), fluorescent sensors, and bioimaging agents.

The photophysical properties of these compounds are intimately linked to their molecular structure. The boron center acts as a strong electron-withdrawing group, which, when combined with an electron-donating ligand system, can lead to the formation of a donor-acceptor (D-A) type chromophore. This D-A architecture often results in intramolecular charge transfer (ICT) upon photoexcitation, which is a key process governing the fluorescence characteristics.

The emission color can be tuned over a wide spectral range by modifying the electronic nature of the ligand. Introducing stronger electron-donating or electron-withdrawing groups can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the emission wavelength. For example, boronic salicylhydrazone (BOSHY) fluorophores, which feature a tetracoordinate boron center, exhibit tunable emission from blue to red depending on the substituents on the aromatic rings. acs.org

Furthermore, the rigidity of the molecular structure plays a crucial role in achieving high fluorescence quantum yields. The chelation of the ligand to the boron center restricts intramolecular rotations and vibrations, which are non-radiative decay pathways, thus enhancing the radiative decay (fluorescence). acs.org

Table 3: Photophysical Properties of Selected Boron-Containing Fluorophores

Compound ClassAbsorption Max (nm)Emission Max (nm)Quantum Yield (ΦF)Key Structural FeatureReference
Boron-chelated Salicylhydrazones (BOSHYs)449 - 472537 - 570Up to 95% in tolueneRigid 6,7-fused bicyclic architecture with a stereogenic boron center. acs.org
Dirhodium Fluorophosphine Complexes-Red luminescence-Singly bonded dirhodium cores with bis(difluorophosphino)methylamine (B13738638) ligands. nih.gov
DPP-BisTPA~657 (as NPOs)--D-A-D architecture with diketopyrrolopyrrole (DPP) as acceptor and triphenylamine (B166846) (TPA) as donor. nih.gov

Note: The data presented are for classes of compounds and specific examples within those classes, as detailed in the cited literature.

The development of luminescent materials based on difluoroborane systems continues to be an active area of research, with ongoing efforts to synthesize new compounds with tailored photophysical properties for specific applications.

Tunable Fluorescence and Phosphorescence Properties

The ability to control the emission color of fluorescent and phosphorescent materials is critical for applications in lighting, imaging, and sensing. Systems derived from this compound, such as difluoroboron β-diketonates (BF₂bdks), offer a versatile platform for achieving tunable luminescence. These compounds can exhibit both fluorescence and room-temperature phosphorescence (RTP), particularly when dispersed in a rigid matrix like poly(lactic acid) (PLA). bohrium.comnih.gov

A key strategy for tuning the emission properties involves modifying the chemical structure of the ligands attached to the difluoroboron core. Research has demonstrated that the phosphorescence color of difluoroboron benzoylacetonate complexes can be systematically adjusted by altering the number and position of methoxy (B1213986) substituents on the benzene (B151609) ring. bohrium.com These methoxy groups influence the dye's energy levels and can induce geometric changes, such as twisting, which disrupts π-conjugation. bohrium.com While fluorescence is often less affected by these substitutions, phosphorescence shows high sensitivity, allowing for color tuning across a range from blue to green (450–570 nm). bohrium.com This tunability is crucial for designing advanced oxygen-sensing bioprobes and materials for Organic Light-Emitting Diodes (OLEDs). bohrium.comnih.gov

Another approach to tuning luminescence involves controlling intermolecular interactions in the solid state. For instance, a single-component organic crystal of difluoroboron diphenyl β-diketonate demonstrates temperature-modulated fluorescence and afterglow. acs.orgnih.gov At 300 K, it exhibits yellow-green excimer fluorescence, while at 77 K, it shows blue monomer fluorescence, providing a mechanism for temperature sensing. acs.org

Compound ModificationEmission TypeTunability MechanismObserved Emission RangeReference
Methoxy-substituted difluoroboron benzoylacetonatesPhosphorescenceVarying number and position of methoxy groups alters energy levels and molecular geometry.450–570 nm bohrium.com
Difluoroboron diphenyl β-diketonate crystalFluorescence & AfterglowTemperature-dependent monomer-excimer conversion.Blue (monomer) to Yellow-Green (excimer) acs.orgnih.gov

Aggregation-Induced Emission (AIE) Characteristics

Many traditional luminophores suffer from aggregation-caused quenching (ACQ), where their emission intensity decreases at high concentrations or in the solid state. In contrast, materials exhibiting aggregation-induced emission (AIE) are non-emissive in dilute solutions but become highly luminescent upon aggregation. rsc.orgrsc.org This property is invaluable for applications in solid-state lighting, sensing, and bio-imaging.

Several classes of difluoroboron complexes have been designed to possess AIE characteristics. Often, this is achieved by incorporating AIE-active molecular rotors, such as tetraphenylethene (TPE), into the ligand structure. bohrium.com For example, chiral β-diketone ligands decorated with TPE groups, when complexed with difluoroboron, show significant AIE effects. bohrium.com These materials can also exhibit other valuable properties like circularly polarized luminescence (CPL) and mechanofluorochromism (MFC), where their emission color changes in response to mechanical force. bohrium.com

Other molecular designs have also proven effective. Nopinone-based difluoroboron β-diketonate complexes, derived from the natural and renewable β-pinene, show typical AIE properties and have been explored as emitters in electroluminescent devices. rsc.orgnih.gov Furthermore, indole-based difluoroboron compounds have been synthesized that display both AIE phenomena and reversible mechanofluorochromic behaviors, with emission shifts dependent on the molecular dipole moments. bohrium.com

Compound FamilyKey Structural FeatureObserved PropertiesPotential ApplicationReference
Tetraphenylethene-decorated BF₂ β-diketonatesTetraphenylethene (TPE) moietyAIE, Circularly Polarized Luminescence (CPL), Mechanofluorochromism (MFC)Data Recording, Mechano-sensors bohrium.com
Nopinone-based BF₂ β-diketonate complexesNopinone (from β-pinene)AIE, ElectroluminescenceSolid-state lighting (OLEDs) rsc.orgnih.gov
Indole-based difluoroboron compoundsIndole and Phenyl/Naphthyl groupsAIE, Reversible MechanofluorochromismStimuli-responsive materials bohrium.com
Bicyclic/Tricyclic NBN and OBN heterocyclesFused heterocyclic coreAIE, Solid-state luminescenceOptoelectronics, Sensing rsc.org

Energy Transfer Processes in Boron-Containing Luminophores

Energy transfer is a fundamental photophysical process where an excited donor chromophore transfers its energy to an acceptor chromophore. In the context of boron-containing luminophores, intramolecular energy transfer is a key strategy for designing materials with large Stokes shifts and tailored emission wavelengths. researchgate.netineosopen.org

One approach involves creating systems where different chromophoric units are linked together. For instance, luminophores have been developed by connecting a dithienogermole (DTG) unit, acting as an energy donor, to a tricoordinate boron unit, which functions as part of the acceptor. researchgate.net In such element-hybrid macrocycles, photoexcitation of the DTG unit leads to efficient energy transfer to the boron-containing part, resulting in emission from the acceptor. researchgate.net The efficiency of this transfer allows for the creation of wavelength shifters that absorb light at one wavelength and emit it at a significantly longer one. ineosopen.org

Systems based on Förster Resonance Energy Transfer (FRET) have also been synthesized using boron-dipyrromethene (BODIPY) dyes. ineosopen.org By attaching multiple donor BODIPY fragments to an acceptor like perylenediimide (PDI), energy transfer efficiencies approaching 99% have been achieved. ineosopen.org This high efficiency is critical for applications such as light-harvesting systems and fluorescent probes. bohrium.comineosopen.org

Chemical and Environmental Sensing Mechanism Development

The Lewis acidic nature of the boron center and the responsive photophysics of the associated ligands make difluoroboron-containing systems excellent candidates for chemical sensors. ontosight.aiacs.org They can be designed to detect a variety of analytes, including ions and changes in pH.

The electron-deficient boron atom in organoboron compounds can interact with electron-rich species like anions. This interaction can trigger a detectable change in the compound's optical properties, such as its color or fluorescence intensity. Triarylboranes, for example, are known for their application in anion sensing due to their inherent Lewis acidity. acs.org

More complex systems have been developed by incorporating a difluoroboron moiety into a larger molecular framework. In one example, a macrocycle containing dithienogermole and tricoordinate boron units was shown to act as a fluoride (B91410) sensor. researchgate.net The addition of fluoride ions to a solution of the macrocycle resulted in the formation of a tetracoordinate borate (B1201080) species, which intensified the material's fluorescence, providing a clear signal for the presence of the anion. researchgate.net

Fluorescent pH sensors operate through various mechanisms that alter their emission in response to proton concentration. mdpi.comencyclopedia.pub These mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT), can be engineered into molecules containing a difluoroboron core. mdpi.com

For example, a difluoroboron dipyrromethene sensor with a tertiary amine group can function via a PET mechanism. encyclopedia.pub In basic or neutral conditions, the amine's lone pair of electrons can quench the fluorescence through PET. In an acidic environment, the amine is protonated, which inhibits the PET process and "turns on" the fluorescence. encyclopedia.pub Other designs utilize the ICT mechanism, where protonation of the molecule alters the electron density distribution between donor and acceptor groups, leading to a shift in the emission wavelength. mdpi.com Such strategies have been used to create sensors that show clear fluorescence enhancement across a pH range relevant to biological systems (e.g., pH 4.5 to 7.4). mdpi.comencyclopedia.pub

Sensing MechanismDescriptionTypical OutputReference
Photoinduced Electron Transfer (PET) An electron transfer from a donor (e.g., amine) to the excited fluorophore quenches fluorescence. Protonation of the donor inhibits PET.Fluorescence "turn-on" mdpi.comencyclopedia.pub
Intramolecular Charge Transfer (ICT) The analyte alters the electron density between donor and acceptor groups within the molecule.Shift in absorption/emission wavelength mdpi.com
Excited-State Intramolecular Proton Transfer (ESIPT) The molecule undergoes proton transfer in the excited state, with the process being sensitive to the external pH.Dual emission or emission shift mdpi.com

Catalytic Applications in Chemical Synthesis

Beyond materials science, this compound itself has found utility as a co-initiator in catalytic processes. Specifically, it has been investigated for the polymerization of isobutene to produce polyisobutene, a polymer with significant commercial importance. grafiati.com

In this application, this compound acts as a co-initiator alongside a Brønsted acid initiator, such as trifluoroacetic acid. This initiating system proved effective in producing polyisobutene with a controlled molecular weight (Mn 1000-1500) and a high content of desirable vinylidene end-groups (up to 75%). grafiati.com The work distinguished the catalytic activity of this compound from related alkyldifluoroboranes, which were found to be inactive under the same conditions. grafiati.com This highlights the specific role of the methoxy group in facilitating the catalytic cycle for polymerization. Other research has focused on synthesizing novel intramolecular Lewis acid-base complexes like tris(2-pyridyl)this compound, indicating ongoing interest in the coordination chemistry and potential reactivity of such compounds. researchgate.netresearchgate.net

Lewis Acid Catalysis in Organic Reactions

Lewis acids are pivotal in organic synthesis as they can activate substrates by withdrawing electron density, thereby facilitating a wide range of chemical transformations. Boron-based Lewis acids, such as boron trifluoride (BF3), are particularly effective due to the electron-deficient nature of the boron center. This compound (CH3OBF2) shares this characteristic and is thus a potent Lewis acid catalyst.

The general principle of Lewis acid catalysis involves the coordination of the Lewis acid to a Lewis basic site on a substrate, typically an atom with lone pairs of electrons like oxygen or nitrogen. This coordination enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. This activation lowers the energy barrier for the reaction, often leading to increased reaction rates and improved selectivity. nih.gov

While specific research detailing the catalytic activity of this compound is not extensively documented in publicly available literature, its behavior can be inferred from the well-established catalytic applications of similar boron-based Lewis acids. For instance, Lewis acids are known to catalyze fundamental reactions such as:

Diels-Alder Reactions: By coordinating to the dienophile, a Lewis acid lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), accelerating the cycloaddition reaction. libretexts.org This approach is a powerful tool for the construction of six-membered rings with high stereocontrol. libretexts.org

Aldol Reactions: Lewis acids can activate the carbonyl group of an aldehyde or ketone, facilitating the addition of an enol or enolate to form a β-hydroxy carbonyl compound. masterorganicchemistry.commasterorganicchemistry.comyoutube.comchadsprep.com This is a cornerstone of carbon-carbon bond formation in organic synthesis.

Friedel-Crafts Reactions: In these reactions, a Lewis acid is used to generate a carbocationic intermediate from an alkyl or acyl halide, which then undergoes electrophilic aromatic substitution.

The catalytic cycle for a generic Lewis acid-catalyzed reaction can be summarized in three key steps:

Association: The Lewis acid catalyst associates with the electrophilic substrate. acs.org

Reaction: The activated substrate reacts with a nucleophile. acs.org

Dissociation: The Lewis acid dissociates from the product, regenerating the catalyst for the next cycle. acs.org

The strength of the Lewis acid and its interaction with both the substrate and the product are crucial factors that determine the efficiency of the catalytic process. While highly reactive, strong Lewis acids can sometimes bind too tightly to the product, leading to catalyst inhibition. The methoxy group in this compound, being less electron-withdrawing than a fluorine atom, may modulate the Lewis acidity of the boron center compared to BF3, potentially offering advantages in certain catalytic applications where a milder Lewis acid is required.

Emerging Roles in Photocatalysis

Photocatalysis harnesses light energy to drive chemical reactions. The key component in this process is a photocatalyst, a substance that absorbs light to generate excited states capable of initiating redox reactions. While traditional photocatalysts are often based on semiconductor materials like titanium dioxide (TiO2) or metal complexes, there is a growing interest in the development of metal-free organic photocatalysts. frontiersin.orgresearchgate.netmdpi.comnih.gov

Organoboron compounds, particularly those containing the difluoroboron (BF2) moiety, have emerged as a promising class of materials for photocatalytic applications. acs.orgacs.orgrsc.orgrug.nlnih.gov These compounds often exhibit strong fluorescence with high quantum yields, a property that is intimately linked to their potential as photocatalysts. The photophysical properties of these molecules, such as their absorption and emission wavelengths, can be readily tuned by modifying their molecular structure. acs.orgrsc.org

Although specific studies on the photocatalytic activity of this compound itself are limited, research on related difluoroboron complexes provides significant insights into their potential. For instance, difluoroboron β-diketonate complexes are known for their excellent photophysical properties, including high molar extinction coefficients and fluorescence quantum yields. rsc.orgnih.gov These characteristics are crucial for efficient light harvesting and the generation of the excited states necessary for photocatalysis.

The mechanism of photocatalysis involving such compounds typically proceeds through the following steps:

Light Absorption: The photocatalyst absorbs a photon of light, promoting an electron to a higher energy level and creating an excited state.

Electron Transfer: In its excited state, the photocatalyst can act as either an electron donor or an electron acceptor, initiating a single-electron transfer (SET) process with a substrate molecule. This generates radical ions that can then undergo further reactions.

Catalyst Regeneration: The photocatalyst returns to its ground state, ready to absorb another photon and initiate a new catalytic cycle.

The potential of difluoroboron-containing systems in photocatalysis is highlighted by their application in the degradation of organic pollutants. For example, various photocatalytic systems have been shown to effectively degrade dyes like Rhodamine B under visible light irradiation. frontiersin.orgresearchgate.netmdpi.comnih.gov The development of new and efficient photocatalysts is a key area of research aimed at addressing environmental remediation challenges.

The following table presents representative photophysical data for a class of difluoroboron complexes, illustrating the properties that make them promising candidates for photocatalytic applications.

Compound TypeAbsorption Max (nm)Emission Max (nm)Fluorescence Quantum Yield (%)
Difluoroboron Curcuminoid Complex acs.org500-570540-65040-60
Difluoroboron Flavanone β-diketonate rsc.orgrug.nlVaries with structureVaries with structureHigh
Aromatic Difluoroboron β-diketonate nih.govVaries with structureVaries with structureCan be high, substituent dependent

This table presents generalized data for classes of difluoroboron complexes to illustrate their photophysical properties. Specific values are highly dependent on the molecular structure and solvent.

The continued exploration of difluoroboron-containing molecules, including derivatives of this compound, is expected to lead to the development of novel and efficient photocatalytic systems for a variety of applications, from organic synthesis to environmental remediation.

Future Research Directions and Emerging Paradigms in Methoxydifluoroborane Chemistry

Development of Novel Synthetic Strategies for Complex Architectures

The synthesis of complex, biologically active natural products remains a significant challenge in organic chemistry. researchgate.netnih.gov Organoboron compounds have emerged as powerful intermediates in this field, and future research is expected to increasingly focus on leveraging methoxydifluoroborane for the construction of intricate molecular architectures. nih.gov The development of novel synthetic strategies, such as borylative ring-closing reactions, offers a pathway to create functionalized carbo- and heterocyclic moieties that are fundamental to many natural products. thieme.de While direct applications of this compound in the total synthesis of complex natural products are still emerging, the general utility of organoboron compounds in this area provides a strong impetus for its exploration. porcogroup.comunibas.ch

A key area of future research will involve the design of catalytic systems that can utilize this compound in multicomponent reactions. These reactions, which form multiple chemical bonds in a single operation, offer a highly efficient approach to building molecular complexity. nih.gov The development of such processes would enable the rapid and scalable synthesis of valuable compounds, including potential new pharmaceuticals. unibas.ch

Integration into Advanced Functional Materials and Devices

The unique electronic and structural properties of organoboron compounds make them attractive building blocks for advanced functional materials. wiley.com Future research is anticipated to explore the integration of this compound into a variety of materials with tailored properties for applications in electronics, optics, and sensing.

One promising direction is the use of this compound as a precursor for fluorine-containing polymers. nih.gov The incorporation of fluorine can impart desirable properties such as thermal stability, chemical resistance, and unique optical characteristics. Stimuli-responsive polymers, which change their properties in response to external triggers like pH or temperature, represent another exciting area. nih.govmdpi.comresearchgate.net By incorporating this compound into polymer structures, it may be possible to create "smart" materials for applications in drug delivery and diagnostics.

Furthermore, the development of advanced ceramics from organoboron precursors is a growing field. researchgate.netfau.demdpi.comdntb.gov.uamdpi.com The pyrolysis of polymers containing boron can lead to the formation of high-performance ceramic materials with exceptional thermal and mechanical properties. Research into using this compound in the synthesis of these advanced ceramics could lead to new materials for aerospace and other high-technology applications.

Interdisciplinary Research with Nanoscience and Materials Engineering

The convergence of chemistry, nanoscience, and materials engineering offers exciting opportunities for the application of this compound. nih.govnih.govamu.edu.pl Future interdisciplinary research will likely focus on the use of this compound in the synthesis of novel nanomaterials with unique functionalities. mdpi.commdpi.com

A significant area of interest is the synthesis of boron nitride nanotubes (BNNTs). nih.govresearchgate.netnih.govcapes.gov.bryoutube.com BNNTs possess remarkable mechanical strength, thermal conductivity, and electrical insulation properties. Investigating the role of this compound as a precursor in the chemical vapor deposition (CVD) synthesis of BNNTs could lead to more controlled and efficient production methods.

Another emerging application is in the development of functional nanomaterials for sensing applications. nih.govresearchgate.netresearchgate.net The high surface area and unique electronic properties of nanomaterials can be harnessed to create highly sensitive and selective sensors. By functionalizing nanomaterials with this compound or its derivatives, it may be possible to develop new sensors for detecting a wide range of chemical and biological analytes.

Elucidation of Complex Reaction Mechanisms Using Advanced Computational Tools

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. acs.orgpitt.edu Advanced computational tools, such as Density Functional Theory (DFT), have become indispensable for elucidating the intricate details of chemical reactions. nih.govnih.gov

Future research will undoubtedly employ computational methods to investigate the reaction mechanisms involving this compound. rsc.orgresearchgate.net DFT calculations can provide valuable insights into the structures of transition states and intermediates, helping to explain the observed reactivity and selectivity of reactions. This knowledge can then be used to optimize reaction conditions and design more efficient catalytic systems. For instance, computational studies can be employed to understand the stereoselectivity of Diels-Alder reactions involving boron-containing dienophiles, which could aid in the design of new drugs. rsc.org

Exploration of Unconventional Reactivity Patterns

While the Suzuki-Miyaura coupling is a cornerstone of organoboron chemistry, there is a growing interest in exploring the unconventional reactivity of these compounds. numberanalytics.comrsc.org Future research will likely focus on discovering and developing new transformations that go beyond traditional cross-coupling reactions.

One area of exploration is the catalyst-promoted 1,2-metalate shift, which represents a novel approach to forming carbon-carbon and carbon-heteroatom bonds. rsc.org Investigating the potential of this compound to participate in such reactions could lead to the development of entirely new synthetic methodologies. Furthermore, the unique combination of a methoxy (B1213986) group and two fluorine atoms on the boron center may give rise to atypical reactivity patterns that have yet to be discovered.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.